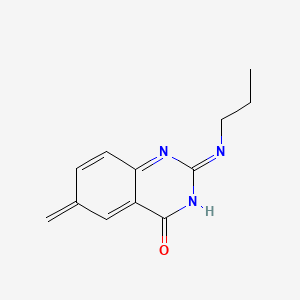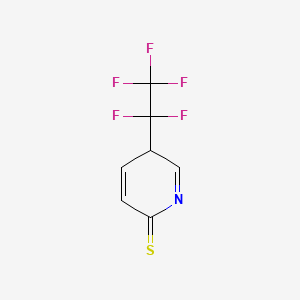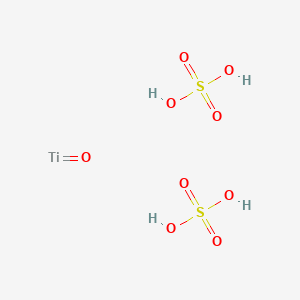
bis(sulfuric acid); titanium(II) oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Titanium(IV) oxysulfate-sulfuric acid hydrate is an inorganic compound with the formula TiOSO₄ · xH₂SO₄ · yH₂O . It is a white solid that forms by the treatment of titanium dioxide with fuming sulfuric acid . This compound is used in various scientific and industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Titanium(IV) oxysulfate-sulfuric acid hydrate can be synthesized by dissolving titanium dioxide in fuming sulfuric acid. The solution is then filtered and crystallized three times from boiling 45% sulfuric acid. The crystals are washed with ethanol to remove excess acid and then with diethyl ether. Finally, the compound is dried in air for several hours and then in an oven at 105-110°C .
Industrial Production Methods
In industrial settings, the production of titanium(IV) oxysulfate-sulfuric acid hydrate involves similar steps but on a larger scale. The process includes the dissolution of titanium dioxide in sulfuric acid, followed by filtration, crystallization, and drying. The compound is typically produced in synthesis-grade quality for various applications .
Análisis De Reacciones Químicas
Types of Reactions
Titanium(IV) oxysulfate-sulfuric acid hydrate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium dioxide.
Hydrolysis: It hydrolyzes to form a gel of hydrated titanium dioxide.
Substitution: The sulfate groups can be substituted with other anions under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with titanium(IV) oxysulfate-sulfuric acid hydrate include water, ethanol, and diethyl ether. The reactions typically occur under controlled temperatures and acidic conditions .
Major Products Formed
The major products formed from the reactions of titanium(IV) oxysulfate-sulfuric acid hydrate include titanium dioxide and various substituted titanium compounds .
Aplicaciones Científicas De Investigación
Titanium(IV) oxysulfate-sulfuric acid hydrate has a wide range of scientific research applications, including:
Chemistry: It is used in the preparation of mesoporous titania particles with anatase-type crystalline walls.
Medicine: Research is ongoing into its potential use in medical applications, particularly in drug delivery systems.
Mecanismo De Acción
The mechanism by which titanium(IV) oxysulfate-sulfuric acid hydrate exerts its effects involves the hydrolysis of the compound to form hydrated titanium dioxide. This process is facilitated by the presence of sulfuric acid, which acts as a catalyst. The molecular targets and pathways involved in its action are primarily related to its ability to form stable titanium dioxide structures .
Comparación Con Compuestos Similares
Similar Compounds
Titanium(IV) oxide sulfate: Similar in composition but lacks the sulfuric acid hydrate component.
Titanium(IV) oxysulfate: Similar but does not include the sulfuric acid hydrate.
Titanyl sulfate: Another similar compound with slightly different properties.
Uniqueness
Titanium(IV) oxysulfate-sulfuric acid hydrate is unique due to its combination of titanium, sulfate, and sulfuric acid hydrate components. This combination gives it distinct properties that are useful in various scientific and industrial applications .
Propiedades
Fórmula molecular |
H4O9S2Ti |
|---|---|
Peso molecular |
260.0 g/mol |
Nombre IUPAC |
oxotitanium;sulfuric acid |
InChI |
InChI=1S/2H2O4S.O.Ti/c2*1-5(2,3)4;;/h2*(H2,1,2,3,4);; |
Clave InChI |
WPHUABLDMNBRPA-UHFFFAOYSA-N |
SMILES canónico |
OS(=O)(=O)O.OS(=O)(=O)O.O=[Ti] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


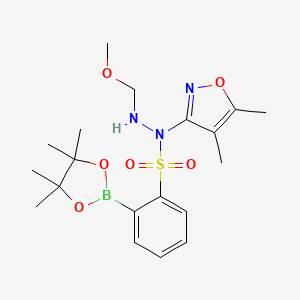
![6-amino-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12326396.png)

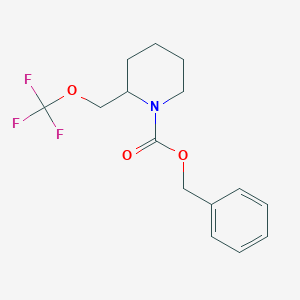

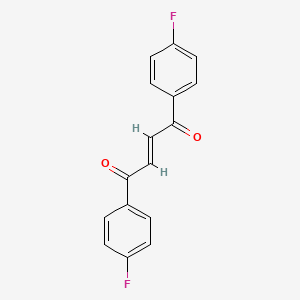
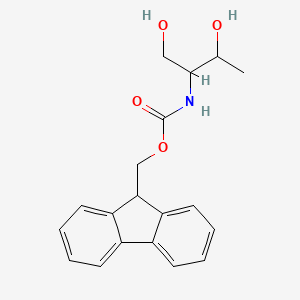
![7-(3,4-Dihydroxyphenyl)-5-hydroxy-2,2-dimethyl-10-(3-methylbut-2-enyl)-4a,5,5a,9a,10,10a-hexahydropyrano[3,2-g]chromen-6-one](/img/structure/B12326461.png)
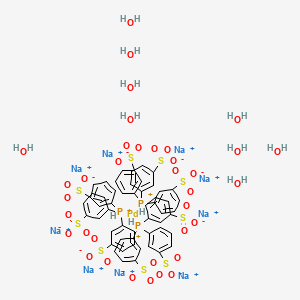
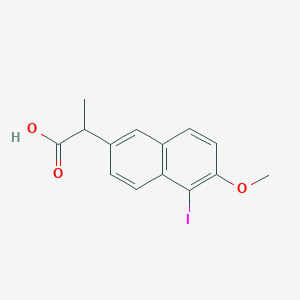
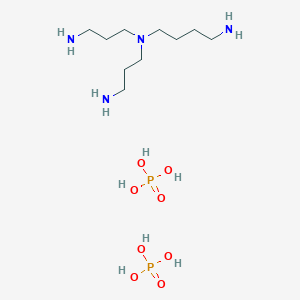
![6-(1,3-benzodioxol-5-yl)-2-methyl-6,8,14,14a-tetrahydro-3H-pyrazino[1,2-d][1,4]benzodiazonine-1,4,7,13-tetrone](/img/structure/B12326485.png)
